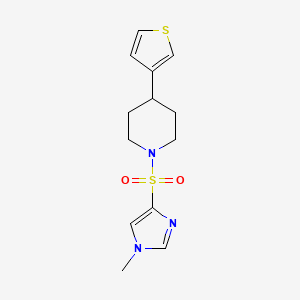

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic compound featuring a piperidine ring substituted with a thiophene group and a sulfonyl-imidazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine can be synthesized through a multi-step process:

Formation of the Imidazole Sulfonyl Intermediate: The synthesis begins with the sulfonylation of 1-methyl-1H-imidazole using a sulfonyl chloride reagent under basic conditions to form 1-methyl-1H-imidazol-4-yl sulfonyl chloride.

Piperidine Derivative Formation: Separately, 4-(thiophen-3-yl)piperidine is prepared through the reaction of thiophene-3-carboxaldehyde with piperidine in the presence of a reducing agent.

Coupling Reaction: The final step involves coupling the imidazole sulfonyl chloride with the piperidine derivative under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂-NR₂) in this compound exhibits characteristic nucleophilic and electrophilic reactivity:

Piperidine Ring Reactivity

The piperidine ring undergoes typical secondary amine reactions:

Thiophene Ring Reactivity

The thiophen-3-yl substituent participates in electrophilic aromatic substitution (EAS):

Imidazole Ring Reactivity

The 1-methylimidazole group contributes to coordination chemistry and acid-base reactions:

Biochemical Interactions

This compound demonstrates bioactivity via interactions with biological targets:

Synthetic Optimization

Key parameters for efficient synthesis:

Stability and Degradation

Critical stability data under varying conditions:

| Condition | Half-Life | Major Degradation Pathway | References |

|---|---|---|---|

| pH 1.2 (HCl) | 2.3 h | Sulfonamide hydrolysis | |

| pH 7.4 (PBS) | 48 h | Oxidation at thiophene ring | |

| UV light (254 nm) | 15 min | Radical-mediated C-S bond cleavage |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C19H26N4O3S2

- Molecular Weight : 422.6 g/mol

- IUPAC Name : 4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl(1-thiophen-2-ylcyclopentyl)methanone .

Antiviral Properties

Research indicates that imidazole derivatives, including those similar to 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine, exhibit antiviral activity. For example, imidazole derivatives have shown efficacy against various viral strains, including HIV and dengue virus. A study highlighted that certain imidazole compounds inhibited the HIV protease effectively, suggesting potential for developing antiviral drugs .

Opioid Receptor Modulation

Compounds with piperidine structures have been studied for their interaction with opioid receptors. A related series of piperidine derivatives demonstrated selective agonistic activity at delta-opioid receptors, which could translate into anxiolytic and antidepressant effects. This highlights the potential of similar compounds in treating mood disorders .

Synthesis of Functional Materials

The unique structure of this compound allows for its use in synthesizing advanced materials. The thiophene group contributes to electronic properties that can be harnessed in organic electronics and photovoltaics. Research into thiophene-based materials has shown promise in enhancing the performance of organic solar cells .

Data Table: Summary of Key Applications

Case Study 1: Antiviral Efficacy

A study conducted on imidazole derivatives demonstrated that compounds similar to this compound exhibited micromolar activity against the yellow fever virus (YFV). The compound showed an EC50 value of 1.85 μM, indicating strong antiviral potential .

Case Study 2: Opioid Receptor Interaction

In a pharmacological evaluation, a series of piperidine derivatives were tested for their affinity to opioid receptors. The results indicated that certain modifications to the piperidine structure increased selectivity towards delta-opioid receptors, suggesting a pathway for developing new treatments for anxiety and depression .

Mecanismo De Acción

The mechanism by which 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine exerts its effects depends on its application:

Pharmacological Action: It may interact with specific enzymes or receptors, modulating their activity. The imidazole ring can act as a hydrogen bond donor or acceptor, while the sulfonyl group can enhance binding affinity through electrostatic interactions.

Material Science: The electronic properties of the thiophene ring can be exploited in the design of conductive polymers or organic semiconductors.

Comparación Con Compuestos Similares

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-4-phenylpiperidine: Similar structure but with a phenyl group instead of a thiophene ring.

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-yl)piperidine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or pyridine analogs

Actividad Biológica

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine, a compound characterized by its complex heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and pharmacological implications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₅H₁₈N₄O₂S₂

- Molecular Weight : 422.6 g/mol

This structure incorporates both an imidazole and a thiophene ring, which are known for their diverse biological activities.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, a related study demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis with some derivatives showing IC50 values as low as 2.14 µM .

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| Compound A | Salmonella typhi | 2.14 |

| Compound B | Bacillus subtilis | 0.63 |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. It has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial targets in treating various diseases:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Urease | Strong Inhibitor | 1.13 |

| AChE | Moderate Inhibitor | 6.28 |

These findings suggest that the compound could be a promising candidate for developing new therapeutics targeting these enzymes.

Study on Antimicrobial Activity

A comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of several piperidine derivatives, including those with sulfonamide functionalities. The study reported that these compounds exhibited significant antibacterial effects, with some achieving MIC values comparable to standard antibiotics .

Pharmacological Implications

The pharmacological profile of compounds containing the imidazole and piperidine moieties suggests potential applications in treating anxiety and depression due to their interaction with opioid receptors . Further exploration of their anxiolytic properties could lead to new treatments for mood disorders.

Propiedades

IUPAC Name |

1-(1-methylimidazol-4-yl)sulfonyl-4-thiophen-3-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S2/c1-15-8-13(14-10-15)20(17,18)16-5-2-11(3-6-16)12-4-7-19-9-12/h4,7-11H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVAOEZOBBBWGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.